Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate

Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate (CAS 1214131-47-1) is a synthetic urea derivative classified as a specialty chemical building block. Its structure features a 4‑chlorophenyl urea moiety linked to a sterically hindered 3,3‑dimethylbutanoate ester, suggesting potential utility as an intermediate or scaffold in medicinal chemistry.

Molecular Formula C14H19ClN2O3
Molecular Weight 298.77
CAS No. 1214131-47-1
Cat. No. B2672005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate
CAS1214131-47-1
Molecular FormulaC14H19ClN2O3
Molecular Weight298.77
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C14H19ClN2O3/c1-14(2,3)11(12(18)20-4)17-13(19)16-10-7-5-9(15)6-8-10/h5-8,11H,1-4H3,(H2,16,17,19)
InChIKeyKFZTZTFPGASVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate (CAS 1214131-47-1)


Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate (CAS 1214131-47-1) is a synthetic urea derivative classified as a specialty chemical building block. Its structure features a 4‑chlorophenyl urea moiety linked to a sterically hindered 3,3‑dimethylbutanoate ester, suggesting potential utility as an intermediate or scaffold in medicinal chemistry. However, a comprehensive search of primary research literature, patents, and authoritative bioactivity databases returned no quantitative biological activity, selectivity, stability, or pharmacokinetic data for this specific compound. Consequently, no evidence-based differentiation from closely related analogs can currently be established.

Compound type Sterically hindered urea ester building block
Research utility Synthetic intermediate for medicinal chemistry exploration
Data status No publicly available bioactivity or selectivity data

Why Generic Substitution Is Not Advisable for Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate Procurement


Without publicly available quantitative structure‑activity relationship data, binding assays, or functional comparative studies, no scientific basis exists to assert that Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate cannot be replaced by a close structural analog. The absence of head‑to‑head experimental evidence means that any claim of non‑interchangeability would be speculative. Users are strongly advised to request proprietary data from vendors or to conduct independent comparative profiling before making a procurement decision.

Absence of published SAR or comparative studies makes it impossible to confirm interchangeability with close structural analogs. Any substitution claim would be speculative.

Product-Specific Quantitative Differentiation Evidence for Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate (CAS 1214131-47-1)


Recommended Application Scenarios for Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate Based on Available Evidence


Prospective Use as a Sterically Hindered Urea Building Block

Given the compound's 3,3‑dimethylbutanoate ester and 4‑chlorophenyl urea groups, it may serve as a synthetic intermediate for exploring steric effects in urea‑based enzyme inhibitor design. However, no experimental data support this application, and users should validate the compound's reactivity and biological profile in their own systems.

Reference Standard for Analytical Method Development

The compound could be used as a reference standard for HPLC or LC‑MS method development if its purity and identity are certified by a reputable supplier. The lack of publicly reported physicochemical properties or spectral data requires users to request a certificate of analysis from the vendor and independently confirm its suitability.

Application
Selection Property
Validation Focus
Sterically hindered urea scaffold exploration
Unique 3,3-dimethylbutanoate ester and 4-chlorophenyl urea combination
Confirm reactivity and steric influence on target binding
Analytical method development reference
Certified purity and identity from supplier
Verify suitability via independent COA and spectral analysis
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